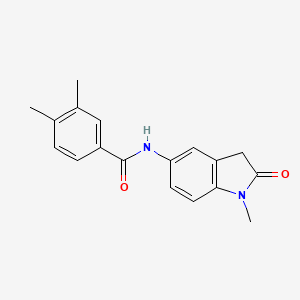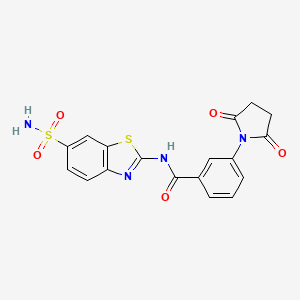
3-(2,5-dioxopyrrolidin-1-yl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-dioxopyrrolidin-1-yl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H14N4O5S2 and its molecular weight is 430.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
Synthesis of Bioactive Molecules : This compound has been used in the synthesis of various bioactive molecules. For instance, Patel et al. (2009) synthesized fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole for antimicrobial, antiinflammatory, anticonvulsant, and anthelmintic activities Patel et al., 2009.
Antimicrobial Activity : Benzothiazole derivatives, including those related to the query compound, have shown significant antibacterial and antifungal activities. Bhusari et al. (2008) reported on the synthesis of sulphonamide derivatives with benzothiazole nucleus showing promising antimicrobial properties against various bacterial and fungal strains Bhusari et al., 2008.
Anticonvulsant Properties : Research by Rana et al. (2008) on benzothiazol-2-yl benzamides, closely related to the query compound, revealed their potential in anticonvulsant applications. These compounds were active in MES and scPTZ screen and showed no neurotoxicity or liver toxicity Rana et al., 2008.
Advanced Chemical Applications
Green Chemistry Synthesis : In a study by Horishny and Matiychuk (2020), benzamides similar to the query compound were synthesized via a "green" process, emphasizing the compound's potential in environmentally friendly synthetic pathways Horishny & Matiychuk, 2020.
Cancer Research : Yılmaz et al. (2015) studied indapamide derivatives related to the query compound for their anticancer properties. They found that these compounds, including benzothiazole derivatives, exhibited proapoptotic activity on melanoma cell lines Yılmaz et al., 2015.
Photophysical Properties : A study by Srivastava et al. (2017) on pyridyl substituted benzamides demonstrated their luminescent properties, indicating potential applications in materials science and photophysical research Srivastava et al., 2017.
Biomedical Research
Monoclonal Antibody Production : Aki et al. (2021) researched derivatives of the compound , finding that they improved monoclonal antibody production in Chinese hamster ovary cell culture, showcasing its potential in biopharmaceutical manufacturing Aki et al., 2021.
Antihyperglycemic Agents : Nomura et al. (1999) studied derivatives of the compound as potential antidiabetic agents. Their research focused on identifying compounds with antihyperglycemic properties Nomura et al., 1999.
Cardiac Electrophysiological Activity : Morgan et al. (1990) synthesized N-substituted imidazolylbenzamides and benzene-sulfonamides, closely related to the query compound, and evaluated their cardiac electrophysiological activity, suggesting their potential in cardiology Morgan et al., 1990.
Propiedades
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5S2/c19-29(26,27)12-4-5-13-14(9-12)28-18(20-13)21-17(25)10-2-1-3-11(8-10)22-15(23)6-7-16(22)24/h1-5,8-9H,6-7H2,(H2,19,26,27)(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDJMEZBOLKXGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
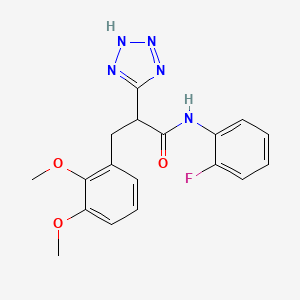
![N-[(4-chlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2492644.png)
![2-amino-7,7a-dihydro-5H-thieno[3,4-b]thiopyran-3-carbonitrile](/img/structure/B2492646.png)
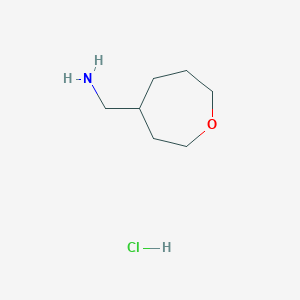
![2-(4-Ethoxyphenyl)-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2492649.png)
![(5E)-3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2492650.png)


![N-(3,4-dimethylphenyl)-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2492653.png)
![N-[1-(4-butoxyphenyl)ethyl]-1-(pyrrolidin-1-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2492654.png)
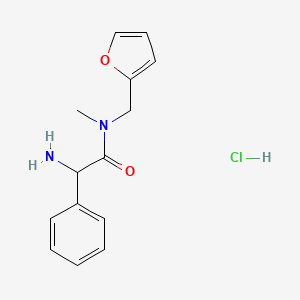
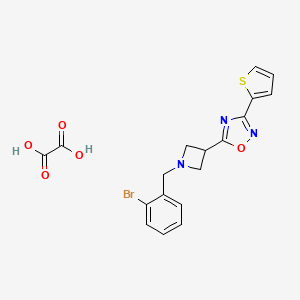
![N-(3-chloro-4-fluorophenyl)-2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2492664.png)
